molecular formula C17H17N5OS B4415291 N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4415291
M. Wt: 339.4 g/mol
InChI Key: ZVWYITGTTHJMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and properties that make it suitable for various research studies.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been found to inhibit the activity of various enzymes, including cytochrome P450 and thioredoxin reductase.
2. Modulation of Receptors: N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to modulate the activity of various receptors, including the adenosine A2A receptor.
3. Alteration of Gene Expression: This compound has been found to alter the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include:
1. Potent Activity: This compound exhibits potent activity against various targets, making it suitable for various research studies.
2. Unique Chemical Structure: The unique chemical structure of this compound makes it suitable for studying the structure-activity relationships of various compounds.
The limitations of using N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include:
1. Complexity: The synthesis of this compound is a complex process that requires specialized equipment and expertise.
2. Limited Availability: This compound is not widely available, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, including:
1. Development of Novel Antimicrobial Agents: The potent antimicrobial activity of this compound makes it a promising candidate for the development of novel antimicrobial agents.
2. Cancer Research: The potential anticancer activity of this compound warrants further research to explore its potential as a cancer treatment.
3. Drug Design: The unique chemical structure of this compound makes it suitable for drug design studies aimed at developing new drugs with improved efficacy and safety.
In conclusion, N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent activity against various targets and has shown promising results in various research studies. Further research is needed to explore the full potential of this compound in various areas of medicine.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in various research studies, including:
1. Antimicrobial Activity: N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
2. Anticancer Activity: This compound has shown potential anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
3. Anti-inflammatory Activity: N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-7-12(2)9-14(8-11)19-15(23)10-24-17-20-16(21-22-17)13-3-5-18-6-4-13/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWYITGTTHJMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.